molecular formula C7H12Cl2N2O B8070502 (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride

(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride

Cat. No.: B8070502
M. Wt: 211.09 g/mol
InChI Key: CHZFBNDZYOIRDZ-ILKKLZGPSA-N
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Description

(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride is a chiral compound that features a pyridine ring attached to an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carboxaldehyde and a suitable chiral amine.

    Reaction Conditions: The reaction is carried out under mild conditions, often involving a reducing agent such as sodium borohydride or lithium aluminum hydride to reduce the intermediate imine to the desired amino alcohol.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Automated Processes: Employing automated processes to ensure consistent reaction conditions and product quality.

    Purification Systems: Using advanced purification systems to achieve high purity levels required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield pyridine-2-carboxylic acid derivatives.

    Reduction: Can produce more saturated amino alcohols.

    Substitution: Can result in various substituted pyridine derivatives.

Scientific Research Applications

(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(pyridin-2-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.

    2-amino-2-(pyridin-3-yl)ethan-1-ol: A positional isomer with the amino group attached to a different carbon on the pyridine ring.

    2-amino-2-(pyridin-4-yl)ethan-1-ol: Another positional isomer with distinct chemical properties.

Uniqueness

(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride is unique due to its specific chiral configuration and the position of the amino group on the pyridine ring, which can influence its reactivity and interactions with biological targets.

Biological Activity

(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride, with the CAS number 2097958-04-6, is a chiral amino alcohol featuring a pyridine ring. Its molecular formula is C7_7H12_{12}Cl2_2N2_2O, and it is characterized by the presence of an amino group and a hydroxyl group on the same carbon atom, enhancing its solubility in biological systems due to the dihydrochloride form. This compound has garnered interest for its potential biological activities and applications in medicinal chemistry.

The compound's structure can be represented as follows:

PropertyValue
Molecular Weight211.09 g/mol
Purity95%
IUPAC Name(R)-2-amino-2-(pyridin-2-yl)ethanol dihydrochloride
Chemical StructureStructure

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Neuropharmacological Effects : The compound has been studied for its interactions with G protein-coupled receptors (GPCRs), particularly in relation to orexin receptors, which are implicated in sleep-wake regulation and energy metabolism . These interactions suggest potential applications in treating sleep disorders and metabolic syndromes.
  • Antimicrobial Properties : Preliminary studies have shown that derivatives of compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, pyridine derivatives have been noted for their effectiveness against Staphylococcus aureus and Escherichia coli . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity.
  • Chiral Synthesis Applications : The chirality of this compound makes it a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals that require specific stereochemistry for biological activity.

Case Study 1: Orexin Receptor Modulation

In a study investigating the binding modes of ligands to orexin receptors, compounds structurally related to this compound were evaluated for their ability to modulate receptor activity. Results indicated that these compounds could enhance orexin receptor signaling, suggesting therapeutic potential for conditions like narcolepsy .

Case Study 2: Antimicrobial Activity

A comparative analysis of pyridine derivatives showed that compounds with similar functional groups exhibited significant antibacterial properties. For example, derivatives with amino and hydroxyl groups demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus. While specific data on this compound's antimicrobial activity are lacking, its structural characteristics warrant further investigation into its potential .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Study FocusKey Findings
Orexin Receptor InteractionPotential modulation of sleep-wake cycles
Antimicrobial EfficacyStructural analogs show promise against bacteria
Chiral SynthesisValuable precursor in asymmetric synthesis

Properties

IUPAC Name

(2R)-2-amino-2-pyridin-2-ylethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-6(5-10)7-3-1-2-4-9-7;;/h1-4,6,10H,5,8H2;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZFBNDZYOIRDZ-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)[C@H](CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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